The Architecture of Inhibition: Avibactam Sodium Hydrate
The Architecture of Inhibition: Avibactam Sodium Hydrate
This technical guide details the discovery, mechanism, and optimized industrial synthesis of Avibactam sodium.[1]
Executive Summary & Pharmacological Logic
Avibactam sodium (NXL104) represents a paradigm shift in
This structural distinction is critical. Traditional BLIs are hydrolyzed after acylating the enzyme, often leading to fragmentation.[1] Avibactam, however, functions via a reversible covalent mechanism .[1][3][4] It acylates the catalytic serine residue of the
Target Profile:
-
Core Structure: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.[1][5][6]
-
Spectrum: Class A (KPC, ESBLs), Class C (AmpC), and some Class D (OXA-48)
-lactamases.[1] -
Therapeutic Pairing: Co-formulated with Ceftazidime or Aztreonam to restore their activity against Multi-Drug Resistant (MDR) Gram-negative bacteria.[7]
Mechanism of Action Visualization
The following diagram illustrates the reversible acylation cycle that distinguishes Avibactam from suicide inhibitors.
Figure 1: The reversible acylation cycle of Avibactam. Unlike clavulanate, Avibactam resists hydrolysis and recyclizes to its active form.[1]
Strategic Retrosynthesis
The synthesis of Avibactam is defined by the construction of the 1,6-diazabicyclo[3.2.1]octan-7-one core with strict stereocontrol at the (2S, 5R) positions.
Retrosynthetic Disconnection:
-
Sulfate Group: Introduced last via sulfation of the N-hydroxy group.
-
Urea Bridge (C7-N1): The defining DBO feature. Formed via intramolecular cyclization of a piperidine derivative.
-
Piperidine Core: Derived from a chiral pool precursor to establish the (2S) center early.
Chiral Pool Selection: While early discovery routes used complex double-chiral piperidines, the optimized industrial route utilizes L-Pyroglutamic acid .[1] This naturally occurring amino acid derivative provides the essential (S)-stereocenter at C2 and a functionalizable lactam ring.
Optimized Industrial Synthesis (The AstraZeneca/Forest Route)
This section details the scalable process chemistry (Process Mass Intensity optimized) used to manufacture Avibactam Sodium.
Phase 1: Constructing the Piperidine Scaffold
The synthesis begins with L-Pyroglutamic acid , esterified to protect the carboxylate.
-
Esterification: L-Pyroglutamic acid is converted to ethyl pyroglutamate.
-
Sulfoxonium Ylide Addition: The lactam carbonyl is attacked by trimethylsulfoxonium iodide (Corey-Chaykovsky reagent equivalent) to form a sulfur ylide intermediate.
-
Ring Expansion: In the presence of a catalyst (often Ir or Rh-based in advanced iterations, or simple acid-mediated rearrangement), the pyrrolidine ring is expanded to a 5-ketopiperidine .[1]
-
Reduction & Amination: The ketone is reduced (stereoselectively) and aminated with O-benzylhydroxylamine. This sets the nitrogen substituent required for the bridgehead.
Key Intermediate A: Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate[1][8][9]
Phase 2: The "Counterintuitive" Urea Cyclization
Formation of the urea bridge is the most challenging step due to ring strain. A direct reaction often fails. The industrial solution employs a temporary protecting group strategy.
-
Reagents: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride), Triphosgene (or CDI).[1]
-
Protocol:
-
The secondary amine of the piperidine is protected with Fmoc . This seems counterintuitive (adding mass to remove it), but it conformationally biases the molecule.
-
Triphosgene is added.[10] The Fmoc group is cleaved in situ or sequentially, allowing the revealed amine to attack the activated carbonyl, snapping the [3.2.1] bridge shut.
-
Result: The DBO core is formed.
-
Phase 3: One-Pot Global Deprotection & Sulfation
The commercial process utilizes an elegant "telescoped" sequence to avoid isolating unstable intermediates.
-
Reaction: Hydrogenolysis (H2, Pd/C) + Sulfation.[1]
-
Reagents: Sulfur trioxide trimethylamine complex (Me3N·SO3), Pd/C, aqueous alcohol.[1]
-
Mechanism:
-
Hydrogenolysis cleaves the benzyl protecting group on the N-O bridge.
-
The revealed N-hydroxyl group immediately reacts with the SO3 complex present in the mixture.
-
This prevents the accumulation of the unstable N-hydroxy intermediate.
-
Phase 4: Salt Formation & Polymorph Control
The final step converts the tetrabutylammonium (TBA) salt (used for solubility during purification) into the pharmaceutical sodium salt.
-
Reagent: Sodium 2-ethylhexanoate (SEH).[9]
-
Solvent System: Ethanol/Water.[11]
-
Protocol:
-
The TBA-Avibactam salt is dissolved in ethanol.
-
SEH solution is added slowly.
-
Polymorph Seeding: To ensure the stability of the final product, the crystallization is often seeded with Form B (anhydrous) or controlled to produce Form A (hydrate) depending on the specific patent iteration. Form B is thermodynamically preferred for stability.
-
Synthesis Workflow Diagram
Figure 2: The industrial synthesis route from L-Pyroglutamic acid to Avibactam Sodium.
Critical Process Parameters (CPP): Solid State Forms
Avibactam sodium exhibits complex polymorphism. Controlling the hydration state is critical for regulatory compliance and shelf-life.
| Form | State | Characteristics | Stability Profile |
| Form B | Anhydrous | Preferred Commercial Form. | High thermodynamic stability.[1] Resistant to hydrolysis.[4] |
| Form A | Monohydrate | Metastable. | Can dehydrate to Form B or rehydrate to Form E depending on humidity. |
| Form E | Dihydrate | Stable at high RH (>70%).[12] | Prone to dehydration during milling/processing. |
| Form D | Anhydrous | Small crystals.[5] | Difficult to filter; rarely used in production. |
Process Insight: The final crystallization using Sodium 2-ethylhexanoate in ethanol is typically run at elevated temperatures or with specific drying protocols to drive the system toward Form B (Anhydrous), despite the compound's propensity to form hydrates.
References
-
Ehmann, D. E., et al. (2012).[1][3] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][3][4][7][9][13] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[1][3] Link
-
Bonnefoy, A., et al. (2004).[1] "In vitro activity of AVE1330A, an innovative broad-spectrum non-beta-lactam beta-lactamase inhibitor."[1] Journal of Antimicrobial Chemotherapy, 54(2), 410-417.[1] Link
-
Goldenberg, D., et al. (2014).[1] "Process for the preparation of avibactam sodium." U.S. Patent 9,290,503. (Describes the optimized industrial route). Link
-
Wang, T., et al. (2017).[1][8] "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation."[8] Organic Process Research & Development, 21(12). Link
-
Musil, D., et al. (2017).[1] "Crystalline forms of Avibactam Sodium." European Patent EP3580221B1.[5] (Detailed analysis of Forms A, B, C, D, E). Link
Sources
- 1. CN115124529A - Preparation method of avibactam sodium - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3580221B1 - Process for the preparation of crystalline form c of avibactam sodium - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. sigarra.up.pt [sigarra.up.pt]
- 12. Process For The Preparation Of Crystalline Form C Of Avibactam Sodium [quickcompany.in]
- 13. CN113105455A - Preparation method of crystal form B avibactam sodium - Google Patents [patents.google.com]
